alpha-Methylstyrene

Description

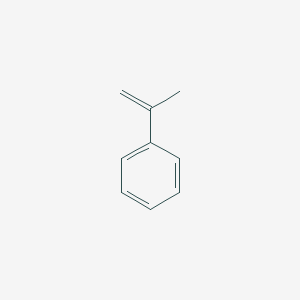

This compound is an olefinic compound.

Isopropenylbenzene appears as a colorless liquid. Insoluble in water and less dense than water. Flash point 115°F. May be mildly toxic by ingestion, inhalation and skin absorption. Vapors may be narcotic by inhalation. Used as a solvent and to make other chemicals.

Structure

3D Structure

Properties

IUPAC Name |

prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-8(2)9-6-4-3-5-7-9/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLMUPLGERFSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10, Array | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6144-04-3, 25086-17-3, 17112-16-2, 25014-31-7, 29858-73-9 | |

| Record name | Benzene, (1-methylethenyl)-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (1-methylethenyl)-, homopolymer, syndiotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (1-methylethenyl)-, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17112-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(α-methylstyrene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25014-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (1-methylethenyl)-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29858-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9025661 | |

| Record name | alpha-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropenylbenzene appears as a colorless liquid. Insoluble in water and less dense than water. Flash point 115 °F. May be mildly toxic by ingestion, inhalation and skin absorption. Vapors may be narcotic by inhalation. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with a characteristic odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a characteristic odor. | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, (1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methyl styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-METHYL STYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/776 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Methyl styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

329.7 °F at 760 mmHg (NTP, 1992), 165.4 °C, 164 °C, 330 °F | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-METHYL STYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/776 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Methyl styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

129 °F (NTP, 1992), 84 °C, 83.89 °C (CLOSED CUP), 57.8 °C (Cleveland open-cup), 54 °C, 129 °F | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Methyl styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-METHYL STYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/776 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Methyl styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), SOL IN ALC; SOL IN ALL PROPORTIONS IN ACETONE, CARBON TETRACHLORIDE, Sol in benzene, chloroform, Sol in ether, Sol in n-heptane, ethanol, In water, 116 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.012 (very poor), Insoluble | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | alpha-Methyl styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.91 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9106, Critical volume, 3.26 ml/g; critical density, 0.29 g/ml; specific heat of liquid, 2.0460 J/g deg K at 40 °C, & 2.1757 J/g deg K at 100 °C; specific heat of vapor, 1.2357 J/g deg K at 25 °C; heat of formation of liquid, 112.97 kJ/mol at 25 °C; heat of polymerization, 39.75 kJ/mol; cubical coefficient of expansion, 9.774X10-4 at 20 °C, Relative density (water = 1): 0.91, 0.91 | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-METHYL STYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/776 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Methyl styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.08, 4.08 | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-METHYL STYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/776 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.9 mmHg at 68 °F ; 5 mmHg at 93 °F (NTP, 1992), 1.9 [mmHg], 1.9 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 300, 2 mmHg | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Methyl styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-METHYL STYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/776 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Methyl styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Contaminated by (max concn) cumene (0.15%), n-propylbenzene (0.20%), sec-butylbenzene (0.40%), tert-butylbenzene (0.40%), trans-2-phenylbutane-2 (0.05%), 2-phenylbutene-1 (0.01%), dimers (0.01%), polymers(0.01%), phenol (0.005%), and p-tert-butylcatechol (as stabilizer; 0.005%)., beta-Methylstyrene is an impurity contained in alpha-methylstyrene at a concn of about 0.5% by weight(1). | |

| Record name | ALPHA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid ... | |

CAS No. |

98-83-9, 25014-31-7 | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | α-Methylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, (1-methylethenyl)-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D46R9753IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALPHA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-METHYL STYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/776 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene, alpha-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WL4D7164.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-9 °F (NTP, 1992), -23.2 °C, -23 °C, -10 °F | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-METHYL STYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/776 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Methyl styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to alpha-Methylstyrene: Chemical Structure, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-methylstyrene (B127712) (AMS) is an aromatic hydrocarbon with significant applications in the chemical industry, primarily as a comonomer in the production of various polymers and resins. Its unique chemical structure imparts specific properties to these materials, such as improved heat resistance and impact strength. For researchers in materials science and drug development, a thorough understanding of AMS's chemical behavior, synthesis, analysis, and toxicological profile is essential. This guide provides a comprehensive overview of the core technical aspects of this compound, summarizing key data and methodologies for laboratory and research applications.

Chemical Structure and Identifiers

This compound, systematically named (prop-1-en-2-yl)benzene, is a colorless to pale yellow liquid with a characteristic aromatic odor. Its structure consists of a benzene (B151609) ring attached to an isopropenyl group.

| Identifier | Value |

| IUPAC Name | (Prop-1-en-2-yl)benzene |

| CAS Number | 98-83-9[1] |

| Molecular Formula | C₉H₁₀[1][2] |

| SMILES | CC(=C)C1=CC=CC=C1[1] |

| InChI | InChI=1S/C9H10/c1-8(2)9-6-4-3-5-7-9/h3-7H,1H2,2H3[1] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 118.18 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][3] |

| Density | 0.91 g/cm³ at 20 °C | [2][3] |

| Melting Point | -23.2 °C to -24 °C | [2][3][4] |

| Boiling Point | 165 °C to 169 °C | [2][3] |

| Solubility in Water | Insoluble (~0.012 g/100 mL at 20 °C) | [2] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, acetone, chloroform | [2][4] |

| Vapor Pressure | 2 mmHg at 20 °C | [2][3] |

| Refractive Index | 1.535–1.539 at 20 °C | [2][5] |

Safety and Reactivity Properties

| Property | Value | Reference(s) |

| Flash Point | 45 °C to 54 °C (closed cup) | [2][6] |

| Autoignition Temperature | ~574 °C to 579 °C | [2][7][8] |

| Explosive Limits in Air | 1.9–6.6% | [2][6] |

Industrial Production and Laboratory Synthesis

Industrial Production: The Cumene (B47948) Process

The primary industrial source of this compound is as a by-product of the cumene process for the production of phenol (B47542) and acetone. In this process, cumene is oxidized to cumene hydroperoxide, which is then cleaved in an acidic medium to yield phenol and acetone. This compound is formed from the dehydration of a dimethylbenzyl alcohol intermediate.

References

- 1. Activation of the PI3K/Akt/mTOR and MAP kinase Signaling Pathways in Response to Acute Solar Simulated Light Exposure of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. US2621171A - Process for polymerizing alpha-methyl styrene - Google Patents [patents.google.com]

- 6. CN101426824A - Method for purifying this compound, and heat-resistant styrene-based copolymer using the this compound - Google Patents [patents.google.com]

- 7. Mechanistic Data and Other Relevant Effects - Report on Carcinogens Monograph on Cumene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Synthesis of alpha-Methylstyrene from Cumene Hydroperoxide

Introduction

alpha-Methylstyrene (B127712) (AMS) is a valuable organic compound, primarily utilized as a comonomer in the production of specialty polymers and resins, such as modified acrylonitrile-butadiene-styrene (ABS) plastics, to enhance heat resistance and impact strength.[1] Industrially, AMS is not typically synthesized as a primary product but is obtained as a significant byproduct of the Hock process, the dominant commercial method for manufacturing phenol (B47542) and acetone (B3395972) from cumene (B47948).[1][2] This process involves the oxidation of cumene to cumene hydroperoxide (CHP), followed by its acid-catalyzed cleavage. This guide provides a detailed technical overview of the synthesis of this compound within the framework of the cumene process, intended for researchers, chemists, and professionals in chemical and drug development.

Core Chemical Principles

The formation of this compound is intrinsically linked to the side reactions of the cumene oxidation and the subsequent cleavage steps. The overall process can be understood through two primary reaction pathways.

-

Cumene Oxidation : Cumene is oxidized with air to form cumene hydroperoxide (CHP). A key side-product formed during this step is dimethylbenzyl alcohol (DMBA).[3][4][5]

-

Acid-Catalyzed Cleavage (Hock Rearrangement) : The primary reaction in the cleavage unit is the decomposition of CHP in the presence of a strong acid catalyst (typically sulfuric acid) to yield phenol and acetone.[3][6] This reaction is highly exothermic.[3][7]

-

Dehydration of DMBA : Concurrently within the acidic environment of the cleavage reactor, the byproduct DMBA undergoes dehydration (an elimination reaction) to form this compound and water.[1][4][8]

The diagram below illustrates the core reaction pathways involved in the cumene process leading to the formation of phenol, acetone, and this compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | DOMO Chemicals [domochemicals.com]

- 3. environmentalgenome.org [environmentalgenome.org]

- 4. RU2619117C2 - Method for producing this compound from cumene - Google Patents [patents.google.com]

- 5. EP2822920A1 - Method for producing alpha-methyl styrene from cumene - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. patents.justia.com [patents.justia.com]

- 8. data.epo.org [data.epo.org]

An In-depth Technical Guide to the Physical Properties of alpha-Methylstyrene Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methylstyrene (B127712) (AMS) is an aromatic hydrocarbon with the chemical formula C₉H₁₀. It is a colorless liquid with a characteristic sharp, aromatic odor. As a monomer, it is a crucial precursor in the synthesis of various polymers and resins, finding applications in the manufacturing of plastics, adhesives, and coatings.[1] For professionals in research, particularly in materials science and drug development, a thorough understanding of its physical properties is paramount for safe handling, effective experimental design, and successful application. This guide provides a comprehensive overview of the core physical properties of this compound monomer, including detailed data, methodologies for their determination, and a visualization of its physical state transitions.

Core Physical Properties

The physical characteristics of this compound are well-documented and are essential for its practical application and safety management. These properties are summarized in the tables below.

General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₀ | [2] |

| Molecular Weight | 118.18 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow liquid | [6][7] |

| Odor | Characteristic aromatic odor | [3][6][8] |

Thermal and Density Properties

| Property | Value | Source(s) |

| Boiling Point | 165 - 169 °C | [1][5][6] |

| Melting Point | -23 to -24 °C | [1][5][6] |

| Density | 0.906 - 0.91 g/cm³ at 20 °C | [3][6] |

| Vapor Density | 4.1 (vs air) | [1][2][4] |

| Vapor Pressure | 1.33 kPa at 43.2 °C; 2.1 mmHg at 20 °C | [1][4][6][8] |

| Flash Point | 48 °C | [6][9] |

Optical and Solubility Properties

| Property | Value | Source(s) |

| Refractive Index | 1.536 - 1.54 at 20 °C | [6][9][10] |

| Solubility in Water | Insoluble (0.12 g/L at 20 °C) | [6][9][10][11] |

| Solubility in Organic Solvents | Miscible with most organic solvents such as ethanol, ether, acetone, benzene, and chloroform. | [6][9][10][11] |

Experimental Protocols for Property Determination

The determination of the physical properties of chemical substances like this compound is governed by standardized experimental protocols. For researchers and scientists, referencing these standards is crucial for ensuring the accuracy and reproducibility of data. The following are the standard methodologies for determining the key physical properties of aromatic hydrocarbons.

Boiling Point Determination

The boiling point of this compound is determined using methods that precisely measure the temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure.

-

ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography: This method covers the determination of the boiling range distribution of petroleum products. It is applicable to fractions with a final boiling point of 538°C or lower. The principle involves injecting a sample into a gas chromatograph, which separates hydrocarbons in boiling point order. The column temperature is raised at a reproducible rate, and the area under the chromatogram is recorded as a function of time. The boiling point is determined by calibrating the retention times with the boiling points of known hydrocarbons.

-

ASTM D7169 - Standard Test Method for Boiling Point Distribution of Samples with Residues by High Temperature Gas Chromatography: This method is an extension for samples that do not completely elute from the chromatographic system, such as crude oils and residues, determining the boiling point distribution up to 720°C.

Density Measurement

The density of a liquid is its mass per unit volume and is a fundamental physical property.

-

ASTM D3505 - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals: This method describes a simplified procedure for measuring the density of pure liquid chemicals with known temperature expansion functions. It is suitable for liquids with low vapor pressures and viscosities.

-

ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter: This widely used method involves introducing a small amount of the liquid sample into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the sample is used to determine its density. This method is fast, requires a small sample volume, and provides high precision.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

-

ASTM D6591 - Standard Test Method for Determination of Aromatic Hydrocarbon Types in Middle Distillates—High Performance Liquid Chromatography Method with Refractive Index Detection: While this method is primarily for determining the types of aromatic hydrocarbons, it relies on a refractive index detector. The principle of refractive index measurement involves passing a beam of light through the sample and measuring the angle of refraction. This is typically done using an Abbe refractometer.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface. It is a critical safety parameter.

-

ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester: This is one of the most common methods for determining the flash point of petroleum products. The sample is heated in a closed cup at a slow, constant rate with constant stirring. An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite.

Physical State Transitions of this compound

The physical state of this compound is dependent on temperature. The following diagram illustrates the relationship between temperature and its physical state under standard atmospheric pressure.

Caption: State transitions of this compound with temperature.

Conclusion

The physical properties of this compound monomer are critical for its safe and effective use in research and industrial applications. This guide provides a consolidated source of this information, emphasizing standardized methodologies for property determination. For professionals in drug development and materials science, these parameters inform everything from reaction conditions and purification strategies to the safety protocols necessary for handling this versatile chemical intermediate.

References

- 1. Standard - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals ASTM D3505 - Swedish Institute for Standards, SIS [sis.se]

- 2. alameda.edu [alameda.edu]

- 3. store.astm.org [store.astm.org]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. α-メチルスチレンモノマー analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. store.astm.org [store.astm.org]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. lcms.cz [lcms.cz]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. store.astm.org [store.astm.org]

- 11. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Ceiling Temperature and Thermodynamics of alpha-Methylstyrene Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ceiling temperature and thermodynamic parameters associated with the polymerization of alpha-methylstyrene (B127712) (α-methylstyrene). This information is critical for professionals in research and development who utilize polymeric materials and require a deep understanding of their thermal stability and polymerization behavior.

Introduction to Ceiling Temperature

The ceiling temperature (T_c) is a critical thermodynamic parameter in polymer chemistry that describes the temperature at which the rate of polymerization and the rate of depolymerization are equal.[1] Above the T_c, the change in Gibbs free energy for polymerization is positive, making the depolymerization process spontaneous. Conversely, below the T_c, polymerization is favored. This equilibrium is a crucial consideration in the synthesis, processing, and application of polymers, particularly for those with relatively low ceiling temperatures like poly(α-methylstyrene).

The ceiling temperature is defined by the following equation, derived from the Gibbs free energy equation (ΔG_p = ΔH_p - TΔS_p) where ΔG_p is set to zero:[1]

T_c = ΔH_p / ΔS_p

Where:

-

ΔH_p is the enthalpy of polymerization.

-

ΔS_p is the entropy of polymerization.

For the polymerization of α-methylstyrene, the presence of a methyl group and a phenyl group on the same carbon atom of the vinyl monomer introduces significant steric hindrance in the resulting polymer chain.[1] This steric strain is a key factor contributing to its relatively low ceiling temperature, which is approximately 61-66°C.[2][3]

Thermodynamics of α-Methylstyrene Polymerization

The polymerization of α-methylstyrene is an exothermic process, meaning it releases heat (negative ΔH_p). The conversion of a double bond in the monomer to a single bond in the polymer is the primary contributor to this negative enthalpy change. However, the process also leads to a decrease in entropy (negative ΔS_p) as the randomly oriented monomer molecules become ordered into a long polymer chain.

The interplay between the enthalpic and entropic contributions to the Gibbs free energy of polymerization is what dictates the spontaneity of the reaction at a given temperature.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters for the polymerization of α-methylstyrene.

| Thermodynamic Parameter | Symbol | Value | Units | References |

| Ceiling Temperature | T_c | ~61 - 66 | °C | [1][2][3] |

| Enthalpy of Polymerization | ΔH_p | -33.5 to -42.3 | kJ/mol | |

| Entropy of Polymerization | ΔS_p | -104.6 | J/(mol·K) |

Note: The enthalpy of polymerization can vary depending on factors such as the molecular weight of the polymer.

Experimental Determination of Ceiling Temperature and Thermodynamic Parameters

Several experimental techniques can be employed to determine the ceiling temperature and thermodynamic properties of α-methylstyrene polymerization. The following sections outline the general protocols for key methods.

Isothermal Polymerization and Monomer Analysis

Objective: To determine the equilibrium monomer concentration at various temperatures to calculate T_c, ΔH_p, and ΔS_p.

Methodology:

-

Preparation: A series of polymerization reactions are set up with known initial concentrations of α-methylstyrene, a suitable solvent (e.g., tetrahydrofuran), and an initiator (e.g., an anionic initiator like n-butyllithium).

-

Isothermal Reaction: Each reaction vessel is maintained at a precise, constant temperature below the expected T_c.

-

Equilibration: The reactions are allowed to proceed until they reach equilibrium, where the net rate of polymerization is zero. The time required to reach equilibrium will vary with temperature and initiator concentration.

-

Quenching: The polymerization is terminated by adding a quenching agent (e.g., methanol).

-

Monomer Quantification: The concentration of unreacted α-methylstyrene monomer at equilibrium ([M]_eq) is determined using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The relationship between the equilibrium monomer concentration and temperature is used to determine the thermodynamic parameters. By plotting ln[M]_eq versus 1/T, a linear relationship is expected based on the following equation:

ln[M]_eq = ΔH_p / (RT) - ΔS_p / R

Where R is the ideal gas constant. From the slope (-ΔH_p/R) and intercept (ΔS_p/R) of the plot, the enthalpy and entropy of polymerization can be calculated. The ceiling temperature can then be determined using T_c = ΔH_p / ΔS_p.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the polymerization or depolymerization of α-methylstyrene.

Methodology:

-

Sample Preparation: A known mass of α-methylstyrene monomer and initiator is placed in a DSC pan. An empty, sealed pan is used as a reference.

-

Temperature Program: The sample is subjected to a controlled temperature program. To study polymerization, the sample is cooled from above T_c to a temperature where polymerization occurs. To study depolymerization, a sample of poly(α-methylstyrene) is heated from below T_c.

-

Heat Flow Measurement: The DSC instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature. An exothermic peak will be observed during polymerization, while an endothermic peak will be observed during depolymerization.

-

Data Analysis: The onset temperature of the depolymerization endotherm upon heating can be taken as an approximation of the ceiling temperature. The area under the exothermic or endothermic peak is proportional to the enthalpy of polymerization (ΔH_p).

Visualization of Polymerization-Depolymerization Equilibrium

The following diagram illustrates the dynamic equilibrium between α-methylstyrene monomer and its polymer as a function of temperature, highlighting the central role of the ceiling temperature.

Caption: Equilibrium between α-methylstyrene monomer and polymer.

Conclusion

The ceiling temperature and thermodynamic parameters of α-methylstyrene are fundamental to understanding its polymerization behavior. The relatively low T_c of poly(α-methylstyrene) is a direct consequence of the steric hindrance introduced by the α-methyl and phenyl groups. This characteristic makes it a valuable model system for studying polymerization-depolymerization equilibria and has important implications for its synthesis and potential applications where thermal degradation is a consideration. A thorough understanding of these principles and the experimental methods to determine them is essential for researchers and professionals working with this and other sterically hindered polymers.

References

Solubility of alpha-Methylstyrene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of alpha-methylstyrene (B127712) (α-Methylstyrene) in various organic solvents. This document is intended to be a valuable resource for professionals in research and development, particularly in the fields of polymer chemistry, organic synthesis, and pharmaceutical sciences, where this compound is utilized as a monomer and intermediate.

Introduction to this compound

This compound (AMS) is an organic compound with the chemical formula C₉H₁₀. It is a colorless liquid characterized by its aromatic structure, featuring a vinyl group attached to a methyl-substituted benzene (B151609) ring.[1] AMS is a significant comonomer in the production of various polymers and copolymers, notably in the manufacturing of plastics and resins to enhance heat resistance.[2] Its solubility characteristics are crucial for its application in polymerization processes, formulation of coatings and adhesives, and as a solvent in certain contexts.

Quantitative Solubility Data

| Solvent Class | Solvent | Solubility | Notes |

| Alcohols | Methanol | Soluble | A solution of 200 µg/ml is commercially available.[3][4] |

| Ethanol | Soluble[1][2][5] | - | |

| Ketones | Acetone | Soluble in all proportions[6] | Miscible |

| Ethers | Diethyl Ether | Soluble[1][2][5] | - |

| Aromatic Hydrocarbons | Benzene | Soluble[2] | - |

| Toluene (B28343) | Soluble | Copolymers with vinyl toluene are soluble in toluene. | |

| Halogenated Hydrocarbons | Carbon Tetrachloride | Soluble in all proportions[6] | - |

| Chloroform | Soluble[5] | - | |

| Aliphatic Hydrocarbons | Heptane | Soluble | - |

| Polar Aprotic Solvents | Not specified | - | - |

| Water | Water | Insoluble/Slightly Soluble | 0.012 g/100ml at 20°C[6], 0.12 g/L at 20°C |

Experimental Protocol for Solubility Determination

While specific experimental details for all the cited solubilities are not available, a general and widely accepted methodology for determining the solubility of a liquid organic compound like this compound in a solvent is the isothermal shake-flask method . This method is a reliable technique for establishing equilibrium between the solute and the solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or a UV-Vis spectrophotometer

-

Syringes and filters

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a distinct second phase (undissolved this compound) should be visible.

-

Place the sealed container in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

-

Equilibrium and Phase Separation:

-

After the equilibration period, cease agitation and allow the mixture to stand in the shaker bath at the constant temperature for a sufficient time (e.g., 12-24 hours) to allow for complete phase separation. The excess this compound will form a separate layer or settle.

-

-

Sampling:

-

Carefully extract an aliquot of the clear, saturated supernatant (the solvent layer) using a syringe. It is critical not to disturb the undissolved this compound layer.

-

Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any micro-droplets of the undissolved solute.

-

-

Analysis:

-

Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method, such as gas chromatography or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound in the same solvent.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in grams per 100 mL of solvent ( g/100 mL) or as a mole fraction.

-

Visualizations

The following diagrams illustrate the general workflow for determining the solubility of a liquid organic compound and the logical relationship of solubility classes.

Caption: General experimental workflow for determining the solubility of this compound.

Caption: Logical relationship of this compound's solubility based on solvent polarity.

References

An In-depth Technical Guide to the Reactivity and Functional Groups of alpha-Methylstyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methylstyrene (B127712) (AMS) is an unsaturated aromatic hydrocarbon characterized by a vinyl group attached to a benzene (B151609) ring, with a methyl group at the alpha position. This unique structure imparts a distinct reactivity profile, making it a valuable monomer in polymer synthesis and a versatile intermediate in organic chemistry. This technical guide provides a comprehensive overview of the reactivity of AMS, focusing on its key functional groups—the vinyl group and the aromatic ring. It includes detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows to support researchers in their scientific endeavors.

Core Reactivity of Functional Groups

The reactivity of this compound is primarily dictated by the interplay between its two main functional components: the electron-rich double bond of the vinyl group and the aromatic phenyl ring. The methyl group on the alpha-carbon also exerts a significant steric and electronic influence on the molecule's reactions.

-

The Vinyl Group: The π-bond of the vinyl group is the primary site of reactivity in many reactions, including polymerization, electrophilic addition, and oxidation. The presence of the phenyl group stabilizes the potential carbocation intermediate formed during these reactions at the benzylic position, thereby influencing the regioselectivity and rate of reaction.

-

The Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution reactions. However, the vinyl group can also influence the reactivity and orientation of substitution on the ring.

-

The α-Methyl Group: The methyl group provides steric hindrance around the double bond, which can affect the rate and mechanism of polymerization. It also contributes to the stability of the benzylic carbocation intermediate.

Key Reactions of this compound

Polymerization

This compound can undergo polymerization via cationic, anionic, and free-radical mechanisms. A notable characteristic of AMS is its low ceiling temperature (approximately 61-65°C), above which the polymer is thermodynamically unstable and depolymerization is favored[1].

Cationic polymerization of AMS is readily initiated by Lewis acids or protonic acids. The reaction proceeds through a stable tertiary benzylic carbocation.

Experimental Protocol: Cationic Polymerization of this compound with Maghnite-Na [2]